molecular formula C21H23N3O6 B2429758 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 884216-48-2

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2429758
CAS No.: 884216-48-2
M. Wt: 413.43
InChI Key: GIHLEWVHRRQHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery This compound is notable for its unique structural features, which include a pyrano[3,2-c]pyridine core, multiple functional groups, and a trimethoxyphenyl moiety

Properties

IUPAC Name

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-11-9-15-17(21(26)24(11)7-8-25)16(13(10-22)20(23)30-15)12-5-6-14(27-2)19(29-4)18(12)28-3/h5-6,9,16,25H,7-8,23H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHLEWVHRRQHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)N1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. This approach allows for the efficient construction of the complex heterocyclic framework in a single step. The key starting materials include an aldehyde, malononitrile, and a β-ketoester, which undergo a series of condensation and cyclization reactions in the presence of a suitable catalyst .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by employing continuous flow chemistry techniques. This method enhances reaction efficiency, scalability, and safety. The use of automated reactors and precise control over reaction parameters ensures high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Biological Activity

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework characterized by a pyrano[3,2-c]pyridine core and multiple functional groups that enhance its biological efficacy. The molecular formula is C21H23N3O6C_{21}H_{23}N_{3}O_{6}, with a molecular weight of 399.43 g/mol. Its structural complexity allows for various interactions with biological targets.

Biological Activities

The biological activities of this compound can be summarized as follows:

1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-70.46
HCT1160.39
A3754.2

The mechanism underlying its anticancer activity involves the induction of apoptosis and cell cycle arrest in cancer cells.

2. Antimicrobial Properties
Preliminary studies suggest that the compound possesses antimicrobial activity against a range of pathogens. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

3. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various in vitro models. It inhibits pro-inflammatory cytokines and mediators, which may contribute to its therapeutic potential in inflammatory diseases.

The biological activity of 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : The compound has been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Modulation of Apoptotic Pathways : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Screening for Anticancer Activity : A study conducted by Walid Fayad et al. identified this compound as a potent anticancer agent through screening against multicellular spheroids, demonstrating significant cytotoxic effects on various cancer cell lines .
  • Antimicrobial Assays : In vitro assays have shown that the compound exhibits bactericidal effects against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for this pyrano-pyridine carbonitrile derivative, and how can reaction conditions be optimized?

The compound is synthesized via multi-component reactions (MCRs) using aldehydes, malononitrile, and β-ketoesters in the presence of catalysts like ionic liquids (e.g., [Et3NH][HSO4]) . Key steps include:

  • Cyclocondensation : Formation of the pyrano ring under reflux in ethanol/water mixtures.
  • Functionalization : Introduction of the hydroxyethyl and trimethoxyphenyl groups via nucleophilic substitution.
  • Yield Optimization : Adjusting solvent polarity (e.g., ethanol vs. water) and temperature (70–80°C) improves yields by 15–20% .
CatalystSolventTemperature (°C)Yield Range
[Et3NH][HSO4]Ethanol7880–85%
PiperidineWater7065–70%

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent patterns (e.g., methoxy protons at δ 3.7–3.9 ppm; pyrano ring carbons at δ 90–110 ppm) .
  • X-ray Crystallography : SHELXL refinement resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles (e.g., pyrano-pyridine core: 5–10° deviation from planarity) .
  • IR : CN stretch at ~2200 cm<sup>−1</sup> confirms the carbonitrile group .

Q. What are the primary biological targets or assays used to evaluate its activity?

  • Anticancer : MTT assays against HeLa and MCF-7 cells (IC50: 10–50 μM) .
  • Antimicrobial : Disk diffusion assays for S. aureus and E. coli (zone of inhibition: 12–18 mm) .
  • Anti-inflammatory : COX-2 inhibition (IC50: ~5 μM) via ELISA .

Advanced Research Questions

Q. How can X-ray crystallography data resolve ambiguities in substituent orientation?

SHELXL refinement (via Olex2 or WinGX) uses high-resolution data (≤1.0 Å) to model disorder in the hydroxyethyl group. Key steps:

  • Restraints : Apply distance restraints for C–O bonds (1.43 Å) and torsional angles for the trimethoxyphenyl ring .
  • Validation : Check Rint (<5%) and residual density maps (±0.3 eÅ<sup>−3</sup>) .
  • Example: A similar pyrano derivative showed 98% occupancy for the hydroxyethyl group after refinement .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies arise from assay conditions (e.g., serum concentration, cell passage number). Mitigation includes:

  • Standardization : Use identical cell lines (ATCC-validated) and controls (e.g., doxorubicin for cytotoxicity).
  • Dose-Response Curves : Repeat assays at 6–8 concentrations (0.1–100 μM) to improve IC50 accuracy .
  • SAR Analysis : Compare substituent effects (e.g., replacing hydroxyethyl with methyl reduces activity by 40%) .

Q. How can computational methods predict binding modes with biological targets?

  • Docking Studies (AutoDock Vina) : The trimethoxyphenyl group shows π-π stacking with EGFR’s hydrophobic pocket (binding energy: −9.2 kcal/mol) .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD <2.0 Å indicates stable binding .
  • QSAR Models : Electron-withdrawing groups (e.g., CN) enhance antibacterial activity (pIC50 = 0.87 × logP + 2.1) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol = 90:10) .
  • Racemization Risk : Avoid prolonged heating (>80°C) during cyclocondensation to prevent epimerization .
  • Yield-Stereoselectivity Trade-off : Pilot-scale reactions show 10% lower enantiomeric excess (ee) compared to small batches .

Q. Notes

  • Structural analogs (e.g., pyrano-pyrazoles) are referenced where direct data on the target compound is limited.
  • Methodological rigor emphasized to ensure reproducibility in academic settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.